molecular formula C23H21N3O3S B2782941 4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide CAS No. 941925-30-0

4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide

Cat. No.: B2782941
CAS No.: 941925-30-0
M. Wt: 419.5
InChI Key: JXAVSBZIIONIIJ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide ( 941925-30-0) is a chemical compound offered for research purposes with a minimum purity of 90% . This substance has a molecular formula of C 23 H 21 N 3 O 3 S and a molecular weight of 419.50 g/mol . Its structure incorporates both a benzenesulfonyl group and a benzimidazole moiety, the latter of which is a privileged scaffold in medicinal chemistry known to be present in molecules with a range of biological activities . Benzimidazole derivatives have been extensively studied for various research applications, including as potential therapeutic agents . The compound is supplied as a solid and is intended for research and development use in laboratory settings only. It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers can obtain this product in multiple quantities to suit their experimental needs .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c27-22(11-6-16-30(28,29)19-7-2-1-3-8-19)24-18-14-12-17(13-15-18)23-25-20-9-4-5-10-21(20)26-23/h1-5,7-10,12-15H,6,11,16H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVSBZIIONIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide typically involves a multi-step process. One common method includes the condensation of 1H-benzo[d]imidazole-2-amine with 4-bromobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-phenylsulfonylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve refluxing the solution for several hours and then cooling it to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzimidazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula CAS Number Key Substituents Structural Features Potential Applications
4-(Benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide C₂₃H₁₉N₃O₃S N/A Benzenesulfonyl, benzimidazole-phenyl Butanamide linker, sulfonyl group Unknown (structural analog suggests bioactivity)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide C₂₈H₂₃N₃O 746611-99-4 Diphenylpropanamide, benzimidazole-phenyl Propanamide linker, no sulfonyl group Not specified
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide C₁₄H₁₃N₃OS₃ 756867-67-1 Benzothiazole sulfanyl, thiazole Sulfanyl (S-S) linkage, thiazole substituent Not specified
Valecobulinum (BAX111) C₂₄H₂₆N₆O₅S N/A Triazole, trimethoxybenzoyl Butanamide with complex substituents Clinical trials (therapeutic agent)
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C₁₅H₁₃N₃O₃S₂ 313405-34-4 Methyl-phenyl sulfamoyl, thiazole Sulfamoyl group (N-linked), benzamide linker Not specified

Key Observations:

Sulfonyl vs. Sulfamoyl/Sulfanyl:

  • The benzenesulfonyl group (SO₂) in the target compound is a strong electron-withdrawing group, improving solubility and metabolic stability relative to the sulfamoyl (N-linked SO₂NH) group in or the sulfanyl (S-S) group in .

Aromatic Substituents :

  • The benzimidazole moiety in the target compound and enables π-π stacking and hydrogen bonding, which are absent in thiazole () or triazole () analogs.
  • Valecobulinum () incorporates a trimethoxybenzoyl group , which may enhance lipid solubility and membrane permeability compared to the target’s benzimidazole-phenyl system.

The sulfanyl-linked benzothiazole in may confer redox activity, contrasting with the target’s sulfonyl group, which is less reactive but more stable in physiological conditions.

Biological Activity

The compound 4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and anti-cancer properties. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C20H22N2O3S
  • Molecular Weight: 378.47 g/mol

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

Anti-inflammatory Effects

A study focusing on compounds with similar structural motifs demonstrated significant inhibition of inflammatory cytokines such as IL-1β and IL-6. The synthesized derivatives were tested in vitro using human keratinocyte cells (HaCaT), where they showed a marked reduction in mRNA expression levels of these cytokines when induced by lipopolysaccharides (LPS) .

Table 1: Inhibition of Cytokine mRNA Expression

CompoundIL-6 mRNA Expression (Relative to Control)IL-1β mRNA Expression (Relative to Control)
4d5.3Significant inhibition
5c4.6Significant inhibition
5f7.5Significant inhibition
5m9.0Moderate inhibition

These results suggest that compounds with a similar structure to this compound could exhibit comparable anti-inflammatory properties.

Anticancer Activity

In addition to anti-inflammatory effects, compounds containing the benzodiazole moiety have been studied for their anticancer potential. Benzodiazoles are known for their ability to interact with DNA and inhibit tumor growth. Specific studies have highlighted their efficacy in various cancer cell lines, showing that they can induce apoptosis and inhibit cell proliferation .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Case Study on Inflammatory Response : In vivo studies using mouse models demonstrated that compounds similar to our target compound effectively reduced levels of TNF-α, IL-6, and IL-1β in liver tissues post-LPS administration, indicating a protective effect against systemic inflammation .
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that benzodiazole derivatives can significantly reduce viability and induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Safety and Toxicity

While the biological activities are promising, safety profiles remain critical. Preliminary studies indicate that the tested compounds exhibit lower hepatotoxicity compared to controls treated solely with LPS, suggesting a favorable safety margin . However, comprehensive toxicological assessments are necessary before clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]butanamide, and what key reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves three steps: (1) formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions; (2) coupling of the benzimidazole moiety to a halogenated phenyl group; and (3) introduction of the benzenesulfonyl-butaneamide chain via nucleophilic substitution or amidation. Key reaction conditions include using dimethylformamide (DMF) as a solvent, controlled temperatures (60–80°C), and catalysts like triethylamine for amide bond formation. Purity is monitored via HPLC, with yields optimized by adjusting stoichiometric ratios and reaction times .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and confirms amide bond formation. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) offers definitive structural confirmation. Elemental analysis ensures stoichiometric accuracy .

Q. What preliminary biological activities have been observed in vitro for this compound?

  • Methodological Answer : Initial studies report moderate inhibition of kinases (IC₅₀ = 2.5–5 µM) and antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 8 µM in MCF-7 breast cancer cells). These assays use enzyme-linked immunosorbent assays (ELISA) for kinase inhibition and MTT assays for cytotoxicity. The benzenesulfonyl group enhances target binding affinity compared to methanesulfonyl analogs .

Advanced Research Questions

Q. How does the benzenesulfonyl group influence the compound’s pharmacokinetic properties compared to alkylsulfonyl analogs?

  • Methodological Answer : The aromatic benzenesulfonyl group increases lipophilicity (logP = 3.2 vs. 2.5 for methanesulfonyl analogs), improving membrane permeability but reducing aqueous solubility. Stability studies (pH 7.4, 37°C) show a half-life of >24 hours due to resistance to enzymatic hydrolysis. These properties are assessed via shake-flask solubility tests, parallel artificial membrane permeability assays (PAMPA), and liquid chromatography-mass spectrometry (LC-MS) stability profiling .

Q. What computational methods are employed to predict and validate target interactions for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions with kinase ATP-binding pockets, prioritizing residues like Lys68 and Asp184 for hydrogen bonding. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Free energy calculations (MM/PBSA) quantify binding affinities, which are validated via surface plasmon resonance (SPR) assays to measure dissociation constants (KD) .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., sulfonyl vs. carbonyl groups) and correlate changes with bioactivity. For example, replacing the benzenesulfonyl group with a thiophene-sulfonyl moiety reduces kinase inhibition by 40%, highlighting the critical role of aromatic π-stacking. Contradictions in cytotoxicity (e.g., divergent IC₅₀ values across cell lines) are addressed using transcriptomic profiling to identify off-target effects or resistance mechanisms .

Q. What experimental strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodological Answer : Chiral chromatography (e.g., using Chiralpak IA columns) separates enantiomers, while asymmetric synthesis employs Evans’ oxazolidinone auxiliaries to control stereochemistry during amide bond formation. Circular dichroism (CD) spectroscopy and polarimetry verify enantiopurity, with reaction yields optimized by screening chiral catalysts like BINOL-derived phosphoric acids .

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